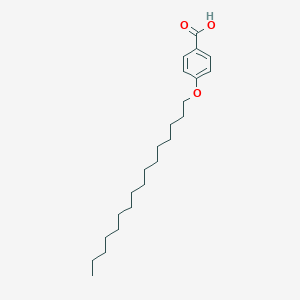

4-Hexadecyloxybenzoic acid

Übersicht

Beschreibung

4-Hexadecyloxybenzoic acid, also known as p-Hexadecyloxybenzoic acid, is a mesogenic compound characterized by its liquid crystalline properties. This compound is part of the alkoxybenzoic acid family, which is known for its ability to form liquid crystal phases. This compound exhibits a smectic C phase and is often used in the study of liquid crystal materials .

Vorbereitungsmethoden

The synthesis of 4-Hexadecyloxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with hexadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

4-Hexadecyloxybenzoic acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Can be hydrolyzed back to 4-hydroxybenzoic acid and hexadecanol under acidic or basic conditions.

Oxidation: The alkyl chain can be oxidized to form carboxylic acids.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and potassium permanganate for oxidation. Major products formed from these reactions include esters, carboxylic acids, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Applications in Material Science

1. Liquid Crystalline Materials

HDBA is utilized in the development of liquid crystalline materials due to its ability to form mesophases. These materials exhibit unique optical properties that can be exploited in display technologies and optical devices.

- Case Study : Research has shown that HDBA can be combined with polyurethane to create shape-memory polymers that retain liquid crystalline properties. These polymers have applications in smart materials that respond to environmental stimuli, such as temperature changes .

| Property | Value |

|---|---|

| Phase Transition Temperature | 10 °C - 150 °C |

| Mesophase Type | Smectic A |

| Thermal Stability | High |

2. Smart Optical Devices

The incorporation of HDBA into polymer matrices enhances their optical characteristics, making them suitable for smart optical devices. These devices can be used in sensors and displays that require precise control over light transmission.

- Case Study : A study demonstrated that composites made from HDBA and polyurethane exhibited improved mechanical properties while maintaining their liquid crystalline behavior, making them ideal for applications in flexible displays .

Biomedical Applications

1. Drug Delivery Systems

HDBA's amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs. This property is beneficial for targeted drug delivery systems.

- Case Study : Research indicated that using HDBA-based micelles improved the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .

| Application | Description |

|---|---|

| Drug Encapsulation | Enhanced solubility |

| Targeted Delivery | Improved bioavailability |

2. Tissue Engineering

In tissue engineering, HDBA can be integrated into scaffolds to promote cell adhesion and growth due to its biocompatibility.

- Case Study : Experiments showed that scaffolds incorporating HDBA supported better cell proliferation compared to traditional materials, indicating its potential in regenerative medicine .

Summary of Findings

The diverse applications of 4-Hexadecyloxybenzoic acid highlight its significance across multiple fields:

- Liquid Crystals : Essential for smart materials and displays.

- Biomedical Engineering : Promising for drug delivery systems and tissue scaffolding.

Wirkmechanismus

The mechanism of action of 4-Hexadecyloxybenzoic acid is primarily related to its ability to form hydrogen bonds and its liquid crystalline properties. The compound can form dimers through intermolecular hydrogen bonding, which contributes to its stability and unique phase behavior. These properties make it useful in the formulation of liquid crystal mixtures and in the study of phase transitions .

Vergleich Mit ähnlichen Verbindungen

4-Hexadecyloxybenzoic acid can be compared to other alkoxybenzoic acids, such as:

4-Octyloxybenzoic acid: Exhibits nematic and smectic phases but with different thermal properties.

4-Decyloxybenzoic acid: Similar liquid crystalline behavior but with a shorter alkyl chain.

4-Dodecyloxybenzoic acid: Also forms smectic phases but with different phase transition temperatures.

The uniqueness of this compound lies in its longer alkyl chain, which contributes to its specific liquid crystalline properties and phase behavior .

Biologische Aktivität

4-Hexadecyloxybenzoic acid (16OB) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article reviews the biological activity of this compound, summarizing findings from various studies, including in vitro evaluations, structure-activity relationships, and potential applications.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic hexadecyl chain attached to the para position of a benzoic acid moiety. This unique structure contributes to its amphiphilic properties, which can influence its biological interactions and applications in drug delivery systems.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. It has demonstrated moderate antibacterial activity against various Gram-positive bacteria. For instance, a study reported that 16OB exhibited an Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL against Staphylococcus aureus and Enterococcus faecium . The compound's ability to disrupt biofilm formation is particularly noteworthy, as biofilms are associated with persistent infections.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In a study involving human foreskin fibroblasts, it was found that at concentrations up to 10 µg/mL, the compound did not exhibit significant cytotoxicity while enhancing proteasomal activity . This suggests a potential dual role: promoting cellular health while also exerting antiproliferative effects on malignant cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Proteasome Activation : The compound has been shown to enhance the activity of the proteasome and cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .

- Antioxidant Properties : Some derivatives of benzoic acids are known for their antioxidant capabilities, which can protect cells from oxidative stress .

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory processes, contributing to its therapeutic potential in managing conditions like arthritis .

Case Studies

- Antimicrobial Efficacy : A comprehensive evaluation indicated that this compound displayed significant antimicrobial properties against both bacterial and fungal strains. The study highlighted its efficacy against Candida albicans, showing an MBEC similar to that observed for bacterial strains .

- Cytotoxicity Assessment : In vitro studies demonstrated that while 16OB activated proteasomal pathways, it maintained low cytotoxicity levels in healthy cells. This balance suggests its potential as a therapeutic agent with minimal side effects .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-hexadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQCVRTXIAGNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293466 | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-48-7 | |

| Record name | 15872-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of HOBA influence its self-assembly behavior?

A1: HOBA's self-assembly is significantly impacted by the presence of the long alkyl chain (hexadecyloxy) and the carboxylic acid group. Research using Scanning Tunneling Microscopy (STM) reveals that the number and position of alkyl substitutions on the benzene ring directly affect the arrangement of molecules in self-assembled structures []. For instance, 4-hexadecyloxybenzoic acid forms distinct assemblies compared to 3,4,5-trihexadecyloxybenzoic acid due to the difference in the number of alkyl chains [].

Q2: What kind of liquid crystal phases does HOBA exhibit?

A2: HOBA primarily exhibits a smectic C phase, a liquid crystal phase characterized by molecules tilting at an angle to the layer normal []. X-ray diffraction studies on a homologous series of 4-alkyloxycinnamic acids, including HOBA, revealed crucial insights into the molecular conformation within the smectic C phase [].

Q3: How does HOBA interact with metal surfaces?

A3: Studies employing infrared spectroscopy demonstrate that HOBA readily forms self-assembled monolayers (SAMs) on silver surfaces through the chemisorption of its carboxylic acid group []. This interaction leads to the formation of a well-defined interface with the alkyl chains oriented relative to the substrate. Exposure to hydrogen sulfide can induce dewetting, causing the SAM to reorganize into discrete crystallites or a hydrogen-bonded network depending on the molecule's structure [].

Q4: Can HOBA form complexes with other molecules, and what are their properties?

A4: Yes, HOBA can form complexes with other molecules, impacting its liquid crystalline behavior. For instance, it forms 2:1 complexes with dipyridyl compounds, exhibiting a monotropic smectic A liquid crystal phase []. These complexes can be further polymerized while maintaining their multilayered structure, offering potential applications in material science [].

Q5: How is HOBA utilized in shape-memory polyurethane composites?

A5: HOBA acts as a valuable additive in shape-memory polyurethane (SMPU) composites, imparting liquid crystalline properties and influencing the material's mechanical behavior [, ]. When incorporated into SMPUs, HOBA forms a physically-blended, two-phase separated structure with the polyurethane matrix []. This results in LC-SMPU composites exhibiting a triple shape-memory effect due to the multiple phase transitions arising from both the polyurethane matrix and the HOBA crystalline phase [].

Q6: Are there any analytical techniques used to characterize HOBA and its properties?

A6: Numerous analytical techniques are employed to study HOBA and its properties. These include:

- Scanning Tunneling Microscopy (STM): Used to visualize the self-assembled structures of HOBA at the molecular level [].

- Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the chemical bonding and electronic structure of HOBA and its complexes [, ].

- X-ray Diffraction: Used to determine the molecular arrangement and layer spacing in different liquid crystal phases of HOBA and its derivatives [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.